1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one
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Overview
Description
1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with a 2,4-dimethylphenyl group and a phenyl group, making it an interesting subject for various chemical and pharmacological studies.
Preparation Methods
The synthesis of 1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters. One common method includes the reaction of 2,4-dimethylphenylhydrazine with benzoylacetone under acidic or basic conditions to form the desired pyrazole ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and dimethylphenyl rings, leading to the formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects .
Comparison with Similar Compounds
1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-methyl-1H-pyrazole-5(4H)-one: Similar structure but with a methyl group instead of a dimethylphenyl group.
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-5(4H)-one: Contains a methoxy group on the phenyl ring.
1-(2,4-Dimethylphenyl)-3-(4-chlorophenyl)-1H-pyrazole-5(4H)-one: Substituted with a chlorine atom on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-5-phenyl-4H-pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-12-8-9-16(13(2)10-12)19-17(20)11-15(18-19)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZVVRSAOFCMJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC(=N2)C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429065 |
Source
|
Record name | 2-(2,4-dimethylphenyl)-5-phenyl-4H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003751-09-4 |
Source
|
Record name | 2-(2,4-dimethylphenyl)-5-phenyl-4H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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